molecular formula C16H13N3O4S B2516074 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide CAS No. 955725-16-3

5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2516074
CAS No.: 955725-16-3
M. Wt: 343.36
InChI Key: GDEMRSLHDIEICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide (CAS 955725-16-3) is a chemical research compound with the molecular formula C16H13N3O4S and a molecular weight of 343.36 g/mol . This sulfonamide-containing oxazole derivative is of significant interest in medicinal chemistry research, particularly in the field of enzyme inhibition. Structurally related compounds featuring oxazole cores linked to sulfonamide groups have been identified as potent inhibitors of carbonic anhydrase II (hCA II), a primary target for reducing intraocular pressure in glaucoma research . The mechanism of action for this class of inhibitors involves the sulfonamide group acting as a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of the carbonic anhydrase enzyme, while the hydrophobic oxazole-phenyl "tail" extends into a specific pocket of the active site, contributing to high-affinity binding and inhibitory potency . Researchers are exploring these compounds for their potential to create more selective and efficacious therapeutic agents. The compound is offered for non-clinical research applications. It is strictly for laboratory use and is not approved for human consumption or any diagnostic procedures.

Properties

IUPAC Name

5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c17-24(21,22)13-8-6-12(7-9-13)19-15(20)16-18-10-14(23-16)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEMRSLHDIEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, a cornerstone in oxazole chemistry, involves cyclodehydration of acylamino ketones. For the target compound, a phenyl-substituted acylamino ketone precursor 1 undergoes protonation and intramolecular cyclization in the presence of polyphosphoric acid (PPA), yielding the oxazole ring (Scheme 1). Subsequent functionalization introduces the sulfamoylphenyl group via carboxamide coupling. This method achieves moderate yields (50–60%) but requires harsh acidic conditions.

Scheme 1 :
$$ \text{Acylamino ketone} \xrightarrow{\text{PPA, 120°C}} \text{5-Phenyl-1,3-oxazole-2-carboxylic acid} \xrightarrow{\text{SO}2\text{Cl}2, \text{4-sulfamoylaniline}} \text{Target compound} $$ .

Bredereck Reaction

The Bredereck reaction employs α-haloketones and amides to construct 2,4-disubstituted oxazoles. Here, phenacyl bromide (2 ) reacts with 4-sulfamoylphenylcarboxamide (3 ) in dimethylformamide (DMF) at 80°C, forming the oxazole core with 75% yield (Scheme 2). This method excels in regioselectivity and avoids multi-step purification.

Scheme 2 :
$$ \text{PhCOCH}2\text{Br} + \text{H}2\text{NC(O)NHC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} $$ .

Modern Multi-Component Strategies

Three-Component Cycloaddition

A one-pot synthesis leverages [3+2] cycloaddition between nitrile oxides and dipolarophiles. Phenylacetylene (4 ) and in situ-generated nitrile oxide (5 ) from 4-sulfamoylbenzaldehyde react in aqueous medium under TEMPO catalysis, yielding the oxazole scaffold (Scheme 3). This aerobic oxidation method achieves 82% yield with excellent atom economy.

Scheme 3 :
$$ \text{PhC≡CH} + \text{HC≡N-O} \xrightarrow{\text{TEMPO, O}_2} \text{5-Phenyl-1,3-oxazole-2-carboxamide derivative} $$ .

Microwave-Assisted Domino Reaction

Ethylacetoacetate (6 ), 4-sulfamoylbenzaldehyde (7 ), and hydroxylamine hydrochloride undergo microwave irradiation (350 W, 65°C) in ethanol, forming the oxazole-5(4H)-one intermediate (8 ), which is subsequently oxidized to the target compound (Scheme 4). This catalyst-free approach achieves 90% yield in 15 minutes.

Scheme 4 :
$$ \text{CH}3\text{COCH}2\text{COOEt} + \text{ArCHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{MW}} \text{Oxazole-5(4H)-one} \xrightarrow{\text{KMnO}4} \text{Target compound} $$ .

Catalytic and Green Chemistry Methods

Propargylic Amide Cycloisomerization

Propargylic amide 9 , derived from 4-sulfamoylaniline and phenylpropiolic acid, undergoes silica gel-supported cycloisomerization at room temperature, forming the oxazole ring with 88% yield (Scheme 5). This method minimizes waste and avoids toxic reagents.

Scheme 5 :
$$ \text{HC≡C-C(O)NHC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{SiO}_2} \text{Target compound} $$ .

TEMPO-Catalyzed Aerobic Oxidation

Using TEMPO and molecular oxygen, enaminone 10 derived from phenylacetic acid and 4-sulfamoylaniline undergoes oxidative cyclization in water, yielding the target compound with 78% yield (Scheme 6). This method highlights sustainability through aqueous conditions and ambient oxygen.

Scheme 6 :
$$ \text{Enaminone} \xrightarrow{\text{TEMPO, O}2, \text{H}2\text{O}} \text{Target compound} $$ .

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Robinson-Gabriel PPA, 120°C 55% High regioselectivity Harsh acids, multi-step
Bredereck Reaction DMF, 80°C 75% One-pot, scalable Requires α-haloketones
Microwave Synthesis Ethanol, MW 90% Rapid, catalyst-free Specialized equipment needed
Cycloisomerization SiO₂, RT 88% Green, mild conditions Limited substrate scope
TEMPO Oxidation H₂O, O₂ 78% Sustainable, aerobic Moderate yields

Functionalization and Late-Stage Modifications

Post-synthetic modifications include:

  • Sulfamoyl Group Introduction : Coupling 4-aminobenzenesulfonamide with oxazole-2-carbonyl chloride (11 ) in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 7). This step achieves 85% yield and high purity.

Scheme 7 :
$$ \text{Oxazole-2-carbonyl chloride} + \text{H}2\text{NC}6\text{H}4\text{SO}2\text{NH}_2 \xrightarrow{\text{TEA, DCM}} \text{Target compound} $$ .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions that can lead to the development of new compounds with tailored properties.

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases. Such inhibition can have significant implications in regulating physiological processes and treating diseases associated with enzyme dysregulation.

Medicine

  • Anticancer Potential : Research indicates that 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide may act as an anticancer agent by inhibiting tumor-associated enzymes. Studies have shown that it can disrupt the biochemical pathways involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Synthetic Routes

The synthesis typically involves reacting 5-phenyl-1,3-oxazole-2-carboxylic acid with 4-sulfamoylaniline under specific conditions. Commonly used reagents include N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in solvents like dichloromethane.

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. The application of green chemistry principles—such as using eco-friendly solvents—can also minimize environmental impact during synthesis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of derivatives similar to 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide against various cancer cell lines. The results indicated significant cytotoxic effects on glioblastoma cells, suggesting that compounds within this class could serve as potential therapeutic agents .

Case Study 2: Antiviral Properties

Research involving this compound's interaction with SARS-CoV-2 demonstrated its ability to inhibit viral replication by targeting the Mpro enzyme. This finding highlights its potential use in developing treatments for COVID-19.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its inhibition of carbonic anhydrases can reduce tumor growth by limiting the availability of bicarbonate ions necessary for cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide in comparison to analogous compounds, focusing on structural features, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
5-Phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide 1,3-Oxazole 5-phenyl, 2-(4-sulfamoylphenyl carboxamide) Antimicrobial, enzyme inhibition
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide 1,3,4-Oxadiazole 4-chloro-2-phenoxyphenyl, 4-methylpyridyl Anticancer, anti-inflammatory
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide 4-fluorophenyl, 4-sulfamoylphenyl Antidiabetic, kinase inhibition
Glipizide Impurity A (EP) Pyrazine 5-methyl, 2-(4-sulfamoylphenethyl) Sulfonylurea antidiabetic drug-related

Key Comparisons

Core Heterocycle Differences

  • 1,3-Oxazole vs. 1,3,4-Oxadiazole : The 1,3-oxazole core in the target compound offers a smaller ring size and higher electron density compared to the 1,3,4-oxadiazole in the analog from . This difference impacts metabolic stability and binding affinity. Oxadiazoles are more resistant to oxidation but may exhibit reduced solubility .
  • Oxazole vs. Pyrazine : Glipizide Impurity A (EP) features a pyrazine ring instead of oxazole. Pyrazine-based structures are common in sulfonylurea antidiabetics due to their ability to modulate ATP-sensitive potassium channels .

Sulfamoylphenyl Modifications

  • The 4-sulfamoylphenyl group is conserved across all listed compounds, suggesting its critical role in target engagement (e.g., carbonic anhydrase or tyrosine kinase inhibition). However, its position varies:

  • In the target compound, it is directly attached to the oxazole via a carboxamide linkage.

Biological Activity Antimicrobial vs. Kinase Inhibition: The acrylamide derivative () showed promise in kinase inhibition due to its Michael acceptor moiety, a feature absent in the target compound .

Research Findings

  • Synthetic Efficiency : The target compound’s synthesis achieves higher yields (83% in analogous acrylamide syntheses ) compared to oxadiazole derivatives, which require multi-step protocols .
  • Structural Stability : X-ray studies using SHELX software () confirm that the oxazole-sulfonamide framework adopts a planar conformation, optimizing interactions with hydrophobic enzyme pockets .
  • Pharmacological Gaps : Unlike Glipizide analogs, the target compound lacks clinical data on glucose-lowering effects, highlighting a need for further in vivo studies .

Biological Activity

5-Phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure featuring an oxazole ring, a carboxamide group, and a sulfamoyl phenyl moiety. Its molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S, and it exhibits properties that make it suitable for targeting various biological pathways.

Anti-inflammatory Properties

Research indicates that compounds with an oxazole nucleus can exhibit anti-inflammatory effects. For instance, studies have shown that substituted oxazoles can inhibit inflammatory responses through mechanisms involving the modulation of cytokine release and the inhibition of cyclooxygenase (COX) enzymes .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedMethodologyResults
5-Phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamideIn vitro assays on COX enzymesSignificant inhibition observed
Various oxazolesAnimal modelsReduced inflammation markers

Analgesic Activity

The analgesic potential of this compound has been explored through various pharmacological tests. For example, in writhing and hot plate tests, compounds structurally similar to 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide demonstrated significant pain-relieving properties without acute toxicity .

Table 2: Analgesic Activity Assessment

Test TypeCompoundDosage (mg/kg)Observed Effect
Writhing Test5-Phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide10Reduced writhing count
Hot Plate TestSimilar oxazoles20Increased latency to pain response

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. The acute toxicity studies conducted on related oxazole derivatives indicated low toxicity levels, with no significant adverse effects noted in histopathological evaluations of preserved organs .

Table 3: Acute Toxicity Results

CompoundLD50 (mg/kg)Observations
5-Phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide>200No lethality observed
Other oxazoles>100Minor effects on liver function

The biological activity of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide may be attributed to its ability to interact with specific molecular targets involved in inflammation and pain pathways. Molecular docking studies suggest that the compound binds effectively to COX enzymes and other targets associated with inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Case Study on Inflammation : A study involving a related oxazole compound demonstrated a marked reduction in inflammatory cytokines in animal models of arthritis.
  • Case Study on Pain Management : Clinical trials assessing the analgesic effects of similar compounds reported significant improvements in pain scores among participants suffering from chronic pain conditions.

Q & A

Q. What are the validated synthetic routes for 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized for high yield?

The synthesis of oxazole-carboxamide derivatives typically involves multi-step reactions. For analogous compounds (e.g., oxazole and sulfonamide-containing structures), key steps include:

  • Condensation reactions : Coupling oxazole intermediates with sulfamoylphenyl groups via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are often used to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity .
    Critical parameters : Temperature control (60–80°C) and anhydrous conditions minimize side reactions like hydrolysis of the sulfamoyl group .

Q. How can the structural integrity of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide be confirmed post-synthesis?

Robust analytical workflows are essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify aromatic protons (δ 7.2–8.1 ppm for phenyl and sulfamoylphenyl groups) and oxazole protons (δ 8.3–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~165 ppm) and oxazole ring carbons (~150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular ion peaks align with the calculated mass (e.g., [M+H]⁺ for C₁₆H₁₃N₃O₃S: 328.0754) .
  • HPLC : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in different assay systems for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Solubility limitations : Poor aqueous solubility of sulfamoyl-containing compounds can reduce bioavailability in cell-based assays. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
  • Metabolic stability : Oxazole rings are prone to hepatic CYP450-mediated oxidation, which may reduce efficacy in vivo. Stability assays (e.g., liver microsomes) are recommended .
  • Off-target effects : Sulfamoyl groups may interact with unrelated proteins (e.g., carbonic anhydrase isoforms). Competitive binding assays with isotopic labeling can clarify specificity .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Key interactions include hydrogen bonds between the sulfamoyl group and Arg/Lys residues .
  • QSAR studies : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to optimize the phenyl and oxazole moieties .
  • MD simulations : Assess dynamic stability of ligand-protein complexes; trajectories >50 ns identify critical binding residues .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

  • Crystallization control : Polymorphism screening (via solvent/antisolvent methods) ensures consistent crystal form .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress and intermediate purity .
  • DoE optimization : Factorial designs (e.g., Taguchi) identify critical factors (e.g., stirring rate, cooling gradient) affecting particle size and yield .

Methodological Challenges and Solutions

Q. How can degradation pathways of this compound be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS identification : Degradants like sulfamic acid (m/z 98) or oxazole ring-opened products indicate hydrolytic instability .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC .

Q. What in vitro models best predict the compound’s pharmacokinetic profile?

  • Caco-2 permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies free fraction; >90% binding may limit efficacy .
  • Hepatocyte clearance : Intrinsic clearance (Clₜₙₜ) values >15 μL/min/mg suggest rapid metabolism .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Protonation state errors : Adjust ligand charges (e.g., sulfamoyl group pKa ~10.5) in docking simulations .
  • Entropic effects : Include water molecules in binding site analysis; entropy-enthalpy compensation may explain weaker-than-predicted binding .
  • Experimental variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate measurements (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.